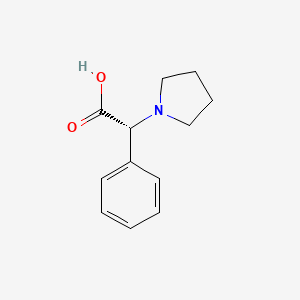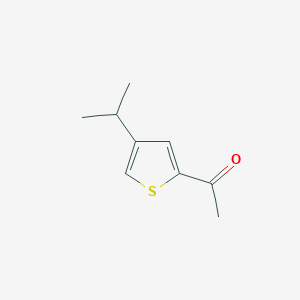
AI3-20829
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
AI3-20829 can be synthesized through the esterification of malic acid with pentanol. The reaction typically involves the use of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to facilitate the removal of water, which drives the reaction to completion .
Industrial Production Methods
In industrial settings, dipentyl malate is produced using continuous esterification processes. These processes involve the use of large-scale reactors where malic acid and pentanol are continuously fed into the system, and the product is continuously removed. This method ensures high efficiency and yield .
Analyse Chemischer Reaktionen
Types of Reactions
AI3-20829 undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, dipentyl malate can be hydrolyzed back into malic acid and pentanol.
Oxidation: Under oxidative conditions, dipentyl malate can be converted into its corresponding carboxylic acid derivatives.
Reduction: Reduction reactions can convert dipentyl malate into alcohol derivatives.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Hydrolysis: Malic acid and pentanol.
Oxidation: Carboxylic acid derivatives.
Reduction: Alcohol derivatives.
Wissenschaftliche Forschungsanwendungen
AI3-20829 has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.
Biology: Studied for its potential effects on biological systems and its role in metabolic pathways.
Medicine: Investigated for its potential therapeutic properties and as a component in drug formulations.
Industry: Utilized in the production of plasticizers, lubricants, and other industrial products.
Wirkmechanismus
The mechanism of action of dipentyl malate involves its interaction with various molecular targets and pathways. In biological systems, it can participate in metabolic pathways, such as the citric acid cycle, where it is converted into malate and subsequently into other intermediates. Its ester functional group allows it to undergo hydrolysis, releasing malic acid and pentanol, which can further participate in various biochemical reactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dipentyl phthalate: Another ester used as a plasticizer with similar chemical properties.
Diethyl malate: An ester of malic acid with ethanol, used in similar applications.
Dibutyl malate: An ester of malic acid with butanol, also used in industrial applications.
Uniqueness
AI3-20829 is unique due to its specific ester structure, which imparts distinct chemical and physical properties. Its longer carbon chain compared to other malate esters provides different solubility and reactivity characteristics, making it suitable for specific industrial applications .
Eigenschaften
CAS-Nummer |
32508-40-0 |
|---|---|
Molekularformel |
C14H26O5 |
Molekulargewicht |
274.35 g/mol |
IUPAC-Name |
dipentyl 2-hydroxybutanedioate |
InChI |
InChI=1S/C14H26O5/c1-3-5-7-9-18-13(16)11-12(15)14(17)19-10-8-6-4-2/h12,15H,3-11H2,1-2H3 |
InChI-Schlüssel |
QYBQSAJWDVWJEB-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCOC(=O)CC(C(=O)OCCCCC)O |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(1-Acetyl-imidazo[1,5-a]pyridin-3-yl)-acetic acid methyl ester](/img/structure/B8685155.png)












